4-cloro-N-metoxi-N,3-dimetilbenzamida

Descripción general

Descripción

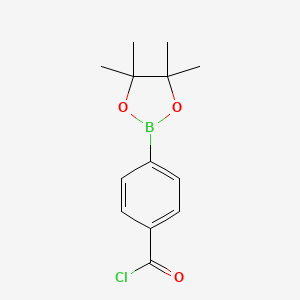

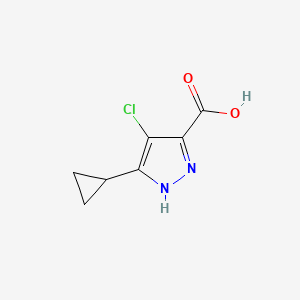

“4-chloro-N-methoxy-N,3-dimethylbenzamide” is a chemical compound with the molecular formula C10H12ClNO2 . It has a molecular weight of 213.66 g/mol .

Molecular Structure Analysis

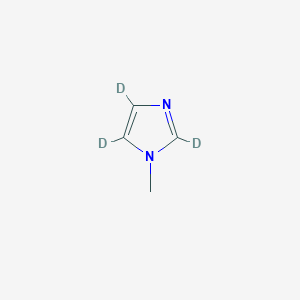

The molecular structure of “4-chloro-N-methoxy-N,3-dimethylbenzamide” can be represented by the InChI code: 1S/C10H12ClNO2/c1-7-6-8(4-5-9(7)11)10(13)12(2)14-3/h4-6H,1-3H3 . This indicates the presence of a benzamide group with chlorine, methoxy, and dimethyl substitutions .Physical and Chemical Properties Analysis

The physical and chemical properties of “4-chloro-N-methoxy-N,3-dimethylbenzamide” include a molecular weight of 213.66 g/mol . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Actividad antioxidante

Los compuestos de benzamida, incluida la 4-cloro-N-metoxi-N,3-dimetilbenzamida, se ha encontrado que exhiben actividad antioxidante . Esta propiedad puede ser útil en varios campos como la preservación de alimentos, cosméticos y productos farmacéuticos donde las reacciones de oxidación pueden llevar al deterioro o degradación de los productos .

Actividad antibacteriana

Se ha informado que las benzamidas muestran actividad antibacteriana . Esto hace que la this compound sea un candidato potencial para el desarrollo de nuevos fármacos antibacterianos .

Actividad antiinflamatoria

Se ha informado que las benzamidas, incluida la this compound, poseen propiedades antiinflamatorias . Esto podría hacerlas útiles en el tratamiento de afecciones caracterizadas por la inflamación .

Actividad antifúngica

Se ha informado que las benzamidas exhiben actividad antifúngica . Esto sugiere que la this compound podría usarse en el desarrollo de fármacos antifúngicos .

Actividad anti-HSV

Se ha informado que las benzamidas muestran actividad anti-HSV (virus del herpes simple) . Esto sugiere que la this compound podría usarse en el desarrollo de fármacos antivirales .

Aplicaciones industriales

Los compuestos amida, incluidas las benzamidas, se utilizan en varios sectores industriales como la industria del plástico, del caucho, del papel y la agricultura . Esto sugiere que la this compound podría tener posibles aplicaciones industriales .

Safety and Hazards

The safety information for “4-chloro-N-methoxy-N,3-dimethylbenzamide” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Análisis Bioquímico

Biochemical Properties

4-chloro-N-methoxy-N,3-dimethylbenzamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions includes binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, 4-chloro-N-methoxy-N,3-dimethylbenzamide can interact with transport proteins, affecting the transport of other molecules across cell membranes .

Cellular Effects

The effects of 4-chloro-N-methoxy-N,3-dimethylbenzamide on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . It can alter gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, 4-chloro-N-methoxy-N,3-dimethylbenzamide affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the rate of metabolic reactions .

Molecular Mechanism

The molecular mechanism of action of 4-chloro-N-methoxy-N,3-dimethylbenzamide involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, 4-chloro-N-methoxy-N,3-dimethylbenzamide can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-chloro-N-methoxy-N,3-dimethylbenzamide have been observed to change over time. The stability of this compound is influenced by factors such as temperature and pH, with degradation occurring more rapidly under acidic or basic conditions . Long-term exposure to 4-chloro-N-methoxy-N,3-dimethylbenzamide has been shown to result in cumulative effects on cellular function, including alterations in cell proliferation and apoptosis rates . In vitro studies have demonstrated that the compound’s effects can persist for several days, depending on the concentration and exposure duration .

Dosage Effects in Animal Models

The effects of 4-chloro-N-methoxy-N,3-dimethylbenzamide vary with different dosages in animal models. At low doses, the compound has been observed to have minimal impact on physiological functions . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been identified, where a specific dosage level must be reached before significant biological effects are observed . These findings highlight the importance of careful dosage control in experimental settings to avoid adverse effects .

Metabolic Pathways

4-chloro-N-methoxy-N,3-dimethylbenzamide is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes . The interaction of 4-chloro-N-methoxy-N,3-dimethylbenzamide with these enzymes can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of 4-chloro-N-methoxy-N,3-dimethylbenzamide within cells and tissues are facilitated by specific transporters and binding proteins . These proteins help in the uptake and efflux of the compound, influencing its localization and accumulation within different cellular compartments . The distribution of 4-chloro-N-methoxy-N,3-dimethylbenzamide can affect its biological activity, as the concentration of the compound in specific tissues determines its efficacy and potential toxicity .

Subcellular Localization

The subcellular localization of 4-chloro-N-methoxy-N,3-dimethylbenzamide is critical for its activity and function. This compound is known to localize in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in metabolic processes . Targeting signals and post-translational modifications play a role in directing 4-chloro-N-methoxy-N,3-dimethylbenzamide to these specific compartments . The localization of the compound within these organelles can influence its ability to modulate metabolic pathways and cellular functions .

Propiedades

IUPAC Name |

4-chloro-N-methoxy-N,3-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-7-6-8(4-5-9(7)11)10(13)12(2)14-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMAQQBYNHFYZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N(C)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate](/img/structure/B1456923.png)

![2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1456931.png)

![4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1456937.png)